molecular formula C23H18F2N4O B11042424 4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11042424
M. Wt: 404.4 g/mol
InChI Key: PBGAXSNOIZDDNR-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused pyrazoloquinoline core. Its systematic name is 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-L-threo-pentitol . Let’s break down its features:

    Core Structure: The compound consists of a pyrazoloquinoline ring system.

    Functional Groups: It contains an amino group (NH₂) and a difluorophenyl group.

    Molecular Formula: C₂₃H₁₈F₂N₄O₄S

    Molecular Weight: Approximately 454.47 g/mol

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization of appropriate precursors. For example, starting from 2,4-difluorobenzaldehyde and 2-methylphenylhydrazine, the following steps can be followed:

  • Condensation: React 2,4-difluorobenzaldehyde with 2-methylphenylhydrazine to form the hydrazone intermediate.
  • Cyclization: Cyclize the hydrazone under suitable conditions to form the pyrazoloquinoline ring system.
  • Functionalization: Introduce the amino group at the desired position.

Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Substitution: Substituent modifications can occur at various positions.

    Reduction: Reduction of functional groups (e.g., nitro reduction) is possible.

Common Reagents and Conditions::

    Hydrazine derivatives: Used in cyclization steps.

    Lewis acids or bases: Facilitate ring closure.

    Reduction agents: For functional group reduction.

Major Products:: The major product is the fully cyclized pyrazoloquinoline compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Biological Studies: Used as a probe to study cellular processes.

    Material Science: May serve as a building block for novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C23H18F2N4O

Molecular Weight

404.4 g/mol

IUPAC Name

4-amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H18F2N4O/c1-12-4-2-3-5-17(12)13-6-19-21(20(30)7-13)22(26)18-11-27-29(23(18)28-19)16-9-14(24)8-15(25)10-16/h2-5,8-11,13H,6-7H2,1H3,(H2,26,28)

InChI Key

PBGAXSNOIZDDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC(=C5)F)F)N

Origin of Product

United States

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